
Ziprasidone hydrochloride monohydrate
描述
准备方法
合成路线和反应条件
盐酸齐拉西酮的合成涉及多个步骤。 一种常见的合成方法包括在碳酸钠水溶液存在下,使 5-(2-氯乙基)-6-氯-氧吲哚与 1-(1,2-苯并异噻唑-3-基)哌嗪反应 . 将该混合物加热回流 14 小时,然后冷却和过滤以获得产物 .
工业生产方法
盐酸齐拉西酮的工业生产侧重于实现高纯度和高产率。 该过程涉及制备基本上纯的盐酸齐拉西酮盐 . 合成方法设计简单、可控,并在温和条件下进行,以确保最终产品的安全性和质量 .
化学反应分析
反应类型
盐酸齐拉西酮会发生各种化学反应,包括:
还原: 涉及添加氢或去除氧。
取代: 涉及用另一个原子或原子团替换一个原子或原子团。
常用试剂和条件
这些反应中使用的常用试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。 反应通常在受控的温度和 pH 条件下进行,以确保所需的反应结果 .
主要形成的产物
这些反应形成的主要产物取决于所用条件和试剂。 例如,氧化反应可能产生齐拉西酮的各种氧化衍生物,而还原反应可能产生该化合物的还原形式 .
科学研究应用
盐酸齐拉西酮具有广泛的科学研究应用:
作用机制
盐酸齐拉西酮的确切作用机制尚不清楚。 据信它涉及调节大脑中的神经递质活性 . 盐酸齐拉西酮对多巴胺 D2 受体和血清素 5-HT2A 受体具有高亲和力,在这些部位起拮抗剂作用 . 它还作为血清素 5-HT1A 受体的激动剂,并适度抑制血清素和去甲肾上腺素的再摄取 .
相似化合物的比较
类似化合物
- 氯氮平
- 奥氮平
- 喹硫平
- 利培酮
独特之处
盐酸齐拉西酮在非典型抗精神病药中独树一帜,因为它具有较低的代谢副作用风险,例如体重增加和葡萄糖耐受不良 . 此外,它具有独特的受体结合特征,对多巴胺和血清素受体均具有高亲和力 .
生物活性
Ziprasidone hydrochloride monohydrate is an atypical antipsychotic primarily used for the treatment of schizophrenia and bipolar disorder. Its biological activity stems from its complex pharmacological profile, which includes interactions with various neurotransmitter receptors. This article delves into the biological activity of ziprasidone, supported by data tables, case studies, and detailed research findings.
Pharmacodynamics
Ziprasidone exhibits high affinity for several receptors:
- Dopamine Receptors : It has significant binding affinity for dopamine D2 and D3 receptors (Ki values of 4.8 nM and 7.2 nM, respectively).
- Serotonin Receptors : The compound also interacts with serotonin receptors, including 5HT2A (Ki = 0.4 nM), 5HT2C (Ki = 1.3 nM), and 5HT1A (Ki = 3.4 nM).
- Adrenergic and Histamine Receptors : It acts as an antagonist at α1-adrenergic receptors (Ki = 10 nM) and shows moderate affinity for histamine H1 receptors (Ki = 47 nM) .
These interactions contribute to its efficacy in treating psychotic disorders while minimizing certain side effects commonly associated with other antipsychotics.
Pharmacokinetics
Ziprasidone's pharmacokinetic profile varies based on the route of administration:
- Intramuscular Administration : Bioavailability is 100%, with peak serum concentrations reached approximately 60 minutes post-administration.
- Oral Administration : The bioavailability is about 60% when taken without food but can increase significantly with a high-calorie meal .
The drug is extensively metabolized in the liver, primarily through aldehyde oxidase, with minor contributions from cytochrome P450 enzymes. The mean terminal half-life is around 10 hours, allowing for once or twice daily dosing .
Case Studies and Clinical Findings
Several studies have evaluated the clinical effects and safety profile of ziprasidone:
- Efficacy in Bipolar Disorder : A study involving patients with acute manic or mixed episodes showed that ziprasidone significantly reduced symptoms compared to placebo, with a favorable safety profile regarding metabolic side effects .
- Side Effects : While ziprasidone is associated with lower rates of weight gain and sedation compared to other antipsychotics, it can cause orthostatic hypotension and rash in some patients. Management strategies include dose adjustment and adjunctive treatments such as antihistamines .
In Vitro Studies
Recent research has focused on the permeability and cytotoxicity of this compound nanocrystals:
- Caco-2 Cell Permeability : Studies demonstrated that nanocrystals of ziprasidone enhance permeability across intestinal barriers compared to coarse powder formulations. This improvement could lead to better bioavailability and therapeutic outcomes .
- Cytotoxicity Testing : The cytotoxic effects were assessed using MTT assays on Caco-2 cells, indicating that while ziprasidone has some cytotoxic potential, its therapeutic index remains favorable when used at clinically relevant doses .
Summary Table of Biological Activity
Parameter | Value/Description |
---|---|
Dopamine D2 Ki | 4.8 nM |
Serotonin 5HT2A Ki | 0.4 nM |
Bioavailability (IM) | 100% |
Bioavailability (Oral) | ~60% (increased with food) |
Half-Life | ~10 hours |
Primary Metabolism Pathway | Aldehyde oxidase |
Common Side Effects | Orthostatic hypotension, rash |
常见问题
Basic Research Questions
Q. What is the molecular mechanism of action of ziprasidone hydrochloride monohydrate, and how does its dual receptor antagonism influence experimental design in neuropharmacology?
Ziprasidone acts as a combined 5-HT (serotonin) and dopamine receptor antagonist, with reported binding affinities (Ki values) of 4.8 nM for D2, 0.42 nM for 5-HT2A, and 3.4 nM for 5-HT1A receptors . To study its mechanism, researchers should design radioligand displacement assays using transfected cell lines expressing these receptors. Dose-response curves and Schild regression analysis are critical to distinguish competitive vs. non-competitive antagonism. Include controls for off-target effects (e.g., adrenergic or histaminergic receptors) using receptor panels .
Q. How can researchers validate the purity and stability of this compound in preclinical studies?
Follow USP 35 guidelines, which require HPLC with UV detection (λ = 229 nm) using a C18 column and mobile phase of methanol/water/hydrochloric acid (20:5:0.01). System suitability tests must ensure resolution ≥2.0 between ziprasidone and its impurities (e.g., Related Compound A/B). Calculate purity using the formula:
where (free base) and (hydrochloride monohydrate) .
Q. What synthetic pathways are used to produce this compound, and how can intermediates be characterized?
The synthesis involves Friedel-Crafts acylation and carbonyl reduction steps starting from 6-chloro-2-oxindole, chloroacetyl chloride, and 3-(1-piperazinyl)-1,2-benzothiazole hydrochloride. Key intermediates include 5-(2-chloroacetyl)-6-chloroindolin-2-one (CAS 118307-04-3). Characterize intermediates via , LC-MS, and elemental analysis. Monitor reaction progress using TLC with iodine vapor visualization .
Advanced Research Questions
Q. How can researchers resolve contradictions in ziprasidone’s reported polymorphic forms, and what analytical techniques are optimal for differentiation?
Ziprasidone exhibits polymorphism, with distinct crystallographic profiles affecting solubility and bioavailability. Use X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to compare polymorphs. For hygroscopicity studies, perform dynamic vapor sorption (DVS) under controlled humidity (10–90% RH). Note that the monohydrate form (CAS 138982-67-9) is stable at -20°C but may dehydrate above 40°C .
Q. What experimental strategies are recommended for quantifying trace impurities in this compound batches?
USP 35 specifies limits for impurities like Related Compound A (≤0.5%) and B (≤0.8%). Use a gradient HPLC method with a system suitability solution containing 0.24 mg/mL ziprasidone and 0.5 µg/mL Related Compound A. Calculate impurity levels using:
where and are peak responses of the impurity and standard, respectively .
Q. How does ziprasidone’s noradrenergic reuptake inhibition (SERT/NET ratio) impact in vivo behavioral models of antipsychotic efficacy?
Ziprasidone inhibits norepinephrine reuptake (NET) with moderate affinity, complicating interpretations of its antipsychotic effects. Design forced swim tests (FST) or tail suspension tests (TST) in rodents, comparing ziprasidone to selective NET inhibitors (e.g., desipramine). Use microdialysis to measure extracellular monoamine levels in the prefrontal cortex, and correlate with locomotor activity in open-field assays .
Q. What methodologies are critical for assessing ziprasidone’s stability under accelerated storage conditions (ICH Q1A guidelines)?
Conduct stress testing by exposing samples to heat (40–60°C), humidity (75% RH), and UV light. Analyze degradation products via LC-MS/MS and compare to known impurities (e.g., Related Compound C, m/z 546.11). For photostability, use a xenon arc lamp (ICH Option 2) and quantify degradation using peak area normalization .
Q. Methodological Notes
- Receptor Binding Assays : Use -spiperone for D2/5-HT2A and -8-OH-DPAT for 5-HT1A. Correct for non-specific binding with excess cold ligand .
- HPLC Parameters : Column: Zorbax SB-C18 (4.6 × 250 mm, 5 µm); Flow rate: 1.0 mL/min; Injection volume: 20 µL .
- Polymorph Screening : Screen solvents (e.g., THF, methanol) via cooling crystallization and slurry conversion experiments. Use Raman spectroscopy for in situ monitoring .
属性
IUPAC Name |
5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4OS.ClH/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)28-24-21;/h1-4,11,13H,5-10,12H2,(H,23,27);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDBKBRIBJLNNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00153762 | |
Record name | Ziprasidone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00153762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122883-93-6 | |
Record name | Ziprasidone hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122883-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ziprasidone hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122883936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ziprasidone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00153762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-Indol-2-one, 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.763 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZIPRASIDONE HYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JAL53626GG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。